
6-Chlorohexanoyl chloride
Overview
Description
6-Chlorohexanoyl chloride (CAS: 19347-73-0; alternative CAS: 19351-18-9, discrepancy noted) is an organochlorine compound with the molecular formula C₆H₁₀Cl₂O and a molecular weight of 177.05 g/mol. Structurally, it consists of a six-carbon aliphatic chain with a terminal acyl chloride group (-COCl) and a chlorine substituent at the sixth carbon. This dual functionality makes it highly reactive, particularly in nucleophilic acyl substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chlorohexanoyl chloride can be synthesized through the chlorination of hexanoyl chloride. The reaction typically involves the use of thionyl chloride (SOCl(_2)) or phosphorus trichloride (PCl(_3)) as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous flow of hexanoyl chloride and a chlorinating agent through a reactor. The reaction is maintained at a controlled temperature to ensure complete chlorination. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
6-Chlorohexanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-chlorohexanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH) is used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether is used at low temperatures.
Major Products Formed
Nucleophilic Substitution: Produces corresponding amides, esters, or thioesters.
Hydrolysis: Produces 6-chlorohexanoic acid.
Reduction: Produces 6-chlorohexanol.
Scientific Research Applications
Synthesis Applications
6-Chlorohexanoyl chloride serves as an important building block in organic synthesis. Some notable applications include:
-
Preparation of Intermediates :
- It is used to synthesize tert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamate , an intermediate for ketone analogs in pharmaceutical chemistry .
- The compound is also involved in the preparation of (S)-(-)6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amide , which is a precursor for synthesizing 2-alkyl-substituted lactones .
- Deprotection and Acylation :
Analytical Applications
The analytical capabilities of this compound have been explored through various chromatography techniques:
- High-Performance Liquid Chromatography (HPLC) :
- A reverse-phase HPLC method has been developed for the analysis of this compound, allowing for the isolation of impurities and suitable for pharmacokinetic studies. The method utilizes a mobile phase containing acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid .
Case Studies
- Pharmaceutical Development :
- Agrochemical Synthesis :
Safety Considerations
Due to its corrosive nature, handling this compound requires strict safety precautions:
Mechanism of Action
The mechanism of action of 6-Chlorohexanoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the acylation of amines can lead to the formation of amides, which are key functional groups in many drugs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, applications, and hazards of 6-chlorohexanoyl chloride can be contextualized by comparing it with structurally or functionally related compounds.
Hexanoyl Chloride (CAS: 142-61-0)
Key Difference: The additional chlorine in this compound enhances its electrophilicity, making it more reactive in multi-step syntheses compared to hexanoyl chloride.
6-Chlorohexanoic Acid (CAS: 4224-62-8)
Key Difference: The acyl chloride group in this compound allows for faster reactions with amines or alcohols compared to the carboxylic acid, which requires activation.
Chlorocyclohexane (CAS: 542-18-7)
Key Difference : The linear acyl chloride’s reactivity contrasts with chlorocyclohexane’s stability, making the latter less hazardous but also less synthetically versatile.
Ethyl 6-Chloro-2-oxohexanoate (CAS: 62123-62-0)
Key Difference: The ester and ketone functionalities in ethyl 6-chloro-2-oxohexanoate limit its direct reactivity compared to the acyl chloride’s electrophilic versatility.
Data Tables
Table 1: Structural and Physical Properties
Table 2: Hazard Classification Comparison
Biological Activity
6-Chlorohexanoyl chloride is an organic compound with the molecular formula and a molecular weight of 169.05 g/mol. It is primarily used in synthetic organic chemistry, particularly as an acylating agent. This article reviews its biological activity, focusing on its applications, mechanisms of action, and relevant case studies.
- CAS Number : 19347-73-0
- Molecular Structure : The compound features a chloro substituent on the hexanoyl chain, which influences its reactivity and biological interactions.
- Physical State : Typically exists as a colorless to pale yellow liquid.
Applications in Biological Research
This compound is utilized in various biochemical applications, including:
- Synthesis of Pharmaceutical Intermediates : It serves as a precursor for the synthesis of compounds like tert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamate, which is relevant in drug development for its potential therapeutic effects .
- Modification of Ligands : The compound has been involved in the modification of known ligands to enhance their binding affinities to specific receptors, such as dopamine receptors (D2R) and serotonin receptors (5-HT) .
The biological activity of this compound can be attributed to its role as an acylating agent. It participates in nucleophilic acyl substitution reactions, which are fundamental in organic synthesis. The introduction of the chloro group enhances the electrophilicity of the carbonyl carbon, facilitating reactions with nucleophiles such as amines and alcohols.
Binding Affinity Studies
Research involving this compound has demonstrated its potential to modify ligand binding profiles significantly. For example:
Compound | Receptor Type | Binding Affinity (Ki in nM) |
---|---|---|
Compound 7 | D2R | 215 |
Compound 12 | D3R | 33 |
Compound 13 | D4R | 16 |
These findings indicate that modifications using this compound can lead to varying affinities for dopamine receptors, which are critical in treating neurological disorders .
Occupational Exposure Incident
A notable case study highlighted the risks associated with exposure to chloroacetyl chloride, a related compound. In this incident, workers experienced severe health effects due to inadequate protective measures during handling. Symptoms included skin burns and respiratory distress, underscoring the importance of safety protocols when working with halogenated acyl chlorides like this compound .
Synthesis and Biological Testing
In a study focusing on central nervous system (CNS) multi-receptor ligands, researchers synthesized derivatives using this compound. The resulting compounds exhibited varied binding affinities to D2R and serotonin receptors, suggesting potential therapeutic applications in CNS disorders . The study emphasized the significance of structural modifications on biological activity.
Safety and Handling
Due to its reactive nature, this compound must be handled with care. It can cause severe irritation to skin and mucous membranes upon contact. Proper personal protective equipment (PPE) should be worn when handling this compound to prevent occupational exposure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chlorohexanoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves chlorination of hexanoic acid derivatives. Key variables include temperature (40–60°C), choice of chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride), and solvent (anhydrous dichloromethane or toluene). Yield optimization requires monitoring reaction progress via TLC or GC-MS. Purification via fractional distillation under reduced pressure (60–80°C at 10–15 mmHg) is critical to isolate the product from byproducts like HCl or unreacted reagents. Always confirm purity using NMR (e.g., δ ~2.8 ppm for -CH2Cl) and FTIR (C=O stretch ~1800 cm⁻¹) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : The compound hydrolyzes readily in moisture. Store under inert atmosphere (argon or nitrogen) in sealed, amber glass containers at 0–4°C. Conduct stability tests by periodic NMR analysis to detect hydrolysis products (e.g., hexanoic acid). Use Karl Fischer titration to monitor water content in solvents. For handling, employ anhydrous techniques and moisture-trapping molecular sieves in reaction setups .
Advanced Research Questions
Q. How do competing reaction pathways affect the regioselectivity of this compound in nucleophilic acyl substitutions?
- Methodological Answer : Competing pathways (e.g., SN2 vs. acylation) depend on nucleophile strength and solvent polarity. For example, in reactions with amines, polar aprotic solvents (DMF) favor acylation, while protic solvents may promote chloride displacement. Use kinetic studies (e.g., variable-temperature NMR) and DFT calculations to map transition states. Compare experimental results with computational models (e.g., Gaussian or ORCA software) to resolve mechanistic ambiguities. Conflicting literature reports require systematic replication under controlled conditions .
Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or solvent effects. Cross-validate using orthogonal techniques:
- NMR : Compare δ values across solvents (CDCl3 vs. DMSO-d6).
- HRMS : Confirm molecular ion ([M+H]⁺ expected at m/z 169.02).
- XRD : For crystalline derivatives, resolve structural ambiguities via single-crystal X-ray diffraction.
Reanalyze conflicting samples under standardized conditions and publish raw data for peer validation .
Q. How can researchers design experiments to assess the environmental persistence of this compound in aqueous systems?
- Methodological Answer : Simulate hydrolysis in buffered solutions (pH 4–9) at 25°C. Monitor degradation via HPLC-UV (λ = 210 nm) and quantify chloride release via ion chromatography. Use QSAR models to predict biodegradation pathways. Compare experimental half-lives with computational predictions (EPI Suite). Include controls for microbial activity (autoclaved vs. natural water samples) to isolate abiotic vs. biotic degradation .
Q. Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in reported yields for this compound synthesis?
- Methodological Answer : Systematically test variables:
- Catalyst purity : Trace metals in thionyl chloride may alter kinetics.
- Moisture control : Use Schlenk lines for anhydrous conditions.
- Scaling effects : Compare yields at 1 mmol vs. 1 mol scales.
Apply statistical tools (ANOVA) to identify significant factors. Publish detailed protocols with raw data to enhance reproducibility .
Q. What computational methods validate the electronic effects of this compound in reaction mechanisms?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions and LUMO positions. Compare with experimental Hammett σ values for substituent effects. Use Molecular Dynamics (MD) simulations to model solvent interactions. Validate models against kinetic isotope effects (KIEs) observed in deuterated analogs .
Q. Ethical and Safety Considerations
Q. What safety protocols are essential when handling this compound in kinetic studies?
- Methodological Answer : Use fume hoods with HEPA filters to prevent inhalation of HCl vapors. Wear acid-resistant gloves (e.g., neoprene) and eye protection. Neutralize waste with 10% sodium bicarbonate before disposal. Document near-miss incidents and share safety data via institutional repositories .
Properties
IUPAC Name |
6-chlorohexanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O/c7-5-3-1-2-4-6(8)9/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZILXAPNPKMOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172950 | |
Record name | 6-Chlorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19347-73-0 | |
Record name | 6-Chlorohexanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19347-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chlorohexanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019347730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chlorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chlorohexanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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